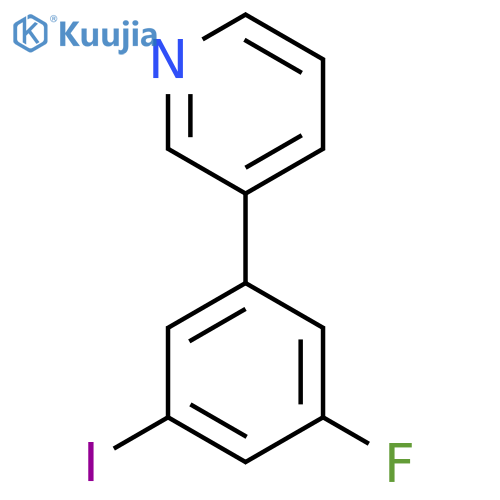

Cas no 1214341-96-4 (3-(3-Fluoro-5-iodophenyl)pyridine)

3-(3-Fluoro-5-iodophenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(3-fluoro-5-iodophenyl)pyridine

- 3-(3-Fluoro-5-iodophenyl)pyridine

-

- インチ: 1S/C11H7FIN/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H

- InChIKey: MMTQGRRASMUOGH-UHFFFAOYSA-N

- SMILES: IC1=CC(=CC(=C1)C1C=NC=CC=1)F

計算された属性

- 精确分子量: 298.96072 g/mol

- 同位素质量: 298.96072 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 188

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9

- 分子量: 299.08

- XLogP3: 3.2

3-(3-Fluoro-5-iodophenyl)pyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013032624-1g |

3-(3-Fluoro-5-iodophenyl)pyridine |

1214341-96-4 | 97% | 1g |

$1475.10 | 2023-09-04 |

3-(3-Fluoro-5-iodophenyl)pyridine 関連文献

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

3-(3-Fluoro-5-iodophenyl)pyridineに関する追加情報

Introduction to 3-(3-Fluoro-5-iodophenyl)pyridine (CAS No. 1214341-96-4)

3-(3-Fluoro-5-iodophenyl)pyridine, identified by its CAS number 1214341-96-4, is a significant compound in the realm of pharmaceutical and chemical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of both fluorine and iodine substituents on the phenyl ring, coupled with the pyridine moiety, imparts distinct electronic and steric characteristics that make it a valuable scaffold for medicinal chemistry.

The compound's structure is characterized by a pyridine ring connected to a phenyl ring that bears both a fluorine atom at the 3-position and an iodine atom at the 5-position. This specific arrangement of substituents enhances its reactivity and binding affinity, making it a promising candidate for further exploration in drug discovery. The fluorine atom, known for its ability to modulate metabolic stability and binding interactions, plays a crucial role in the compound's pharmacological profile. Similarly, the iodine atom, which is often utilized as a handle for further functionalization, contributes to the compound's versatility in synthetic chemistry.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various biological pathways. 3-(3-Fluoro-5-iodophenyl)pyridine has been investigated as a potential lead compound in this context. Its structural features make it an attractive candidate for designing molecules that can interact with specific enzymes or receptors involved in disease processes. For instance, studies have suggested that this compound may have inhibitory effects on certain kinases, which are often implicated in cancer and inflammatory diseases.

One of the most compelling aspects of 3-(3-Fluoro-5-iodophenyl)pyridine is its potential for further chemical modification. The iodine atom provides a convenient site for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely used in drug discovery to introduce diverse functional groups. This flexibility allows researchers to tailor the compound's properties to meet specific pharmacological requirements. Additionally, the fluorine substituent can be leveraged to enhance metabolic stability, a critical factor in drug development.

The compound has also been explored in the context of fragment-based drug design. Fragment-based approaches involve identifying small molecules that bind to target proteins with high affinity and then optimizing these fragments through iterative cycles of synthesis and testing. 3-(3-Fluoro-5-iodophenyl)pyridine, with its well-defined binding interactions and synthetic accessibility, serves as an excellent starting point for such endeavors. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly identify derivatives with improved potency and selectivity.

In conclusion, 3-(3-Fluoro-5-iodophenyl)pyridine (CAS No. 1214341-96-4) represents a promising avenue for pharmaceutical innovation. Its unique structural features and synthetic versatility make it an ideal candidate for further exploration in drug discovery. As research continues to uncover new therapeutic targets and develop innovative methodologies, compounds like this one are poised to play a pivotal role in the next generation of medicinal chemistry.

1214341-96-4 (3-(3-Fluoro-5-iodophenyl)pyridine) Related Products

- 2486086-41-1(1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid)

- 953756-25-7(4-Methyl-2-(piperidin-1-YL)pentan-1-amine)

- 2138816-86-9(2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene)

- 33529-02-1(1-Decyl-1H-imidazole)

- 1235063-88-3(N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide)

- 1291855-89-4(methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)

- 847503-15-5(6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid)

- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)

- 899736-14-2(2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide)

- 29743-09-7(p-Butoxybenzylidene p-Butylaniline)